![molecular formula C16H26N2O2 B5917834 N-[3-(diethylamino)propyl]-4-ethoxybenzamide](/img/structure/B5917834.png)
N-[3-(diethylamino)propyl]-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(diethylamino)propyl]-4-ethoxybenzamide, also known as DEAB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in various biological processes. DEAB has been used in a wide range of studies to investigate the physiological and biochemical effects of ALDH inhibition and to explore its potential therapeutic applications.
作用机制
N-[3-(diethylamino)propyl]-4-ethoxybenzamide works by inhibiting the activity of ALDH, which is an enzyme that plays a critical role in the metabolism of aldehydes. ALDH is involved in the detoxification of various endogenous and exogenous aldehydes, including those produced during oxidative stress and those generated by alcohol metabolism. By inhibiting ALDH, this compound can lead to the accumulation of toxic aldehydes, which can cause cellular damage and apoptosis.
Biochemical and Physiological Effects:
ALDH inhibition by this compound has been shown to have a wide range of biochemical and physiological effects. For example, it can lead to the accumulation of acetaldehyde, which is a toxic metabolite of alcohol. This can cause symptoms such as facial flushing, nausea, and headache, which are commonly experienced by individuals who have a genetic deficiency in ALDH. This compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer stem cells.
实验室实验的优点和局限性
N-[3-(diethylamino)propyl]-4-ethoxybenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of ALDH, which makes it a useful tool for studying the role of this enzyme in various biological processes. It is also relatively stable and easy to handle, which makes it a convenient reagent for use in experiments. However, this compound has some limitations as well. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its effects on ALDH activity can be reversible, which can complicate interpretation of experimental results.
未来方向
There are several future directions for research on N-[3-(diethylamino)propyl]-4-ethoxybenzamide and its potential therapeutic applications. One area of interest is the development of this compound analogs that have improved pharmacokinetic properties and greater selectivity for ALDH inhibition. Another area of interest is the investigation of the effects of ALDH inhibition on other biological processes, such as oxidative stress and inflammation. Finally, there is a need for further studies to explore the potential of this compound as a cancer therapy and to identify the optimal dosing and delivery strategies for this compound.
合成方法
N-[3-(diethylamino)propyl]-4-ethoxybenzamide can be synthesized using a multistep process that involves the reaction of 4-ethoxybenzoyl chloride with diethylamine to form N-(4-ethoxybenzoyl)-N,N-diethylamine. This intermediate is then reacted with 1,3-dibromopropane in the presence of a base to form this compound.
科学研究应用
N-[3-(diethylamino)propyl]-4-ethoxybenzamide has been extensively used in scientific research to investigate the role of ALDH in various biological processes. For example, it has been used to study the effects of ALDH inhibition on cancer stem cells, which are believed to be responsible for tumor growth and resistance to chemotherapy. This compound has been shown to selectively target cancer stem cells and inhibit their growth, suggesting that it may have potential as a cancer therapy.
属性
IUPAC Name |
N-[3-(diethylamino)propyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-18(5-2)13-7-12-17-16(19)14-8-10-15(11-9-14)20-6-3/h8-11H,4-7,12-13H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKTUCXGNLCAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

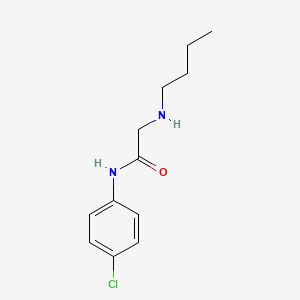
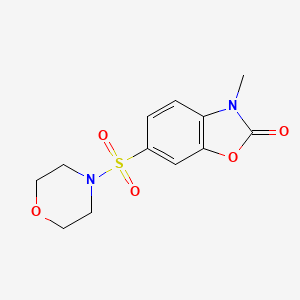
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917773.png)
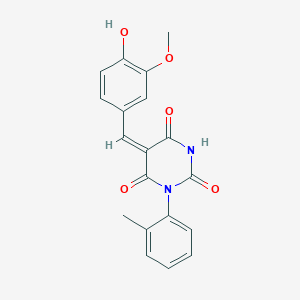
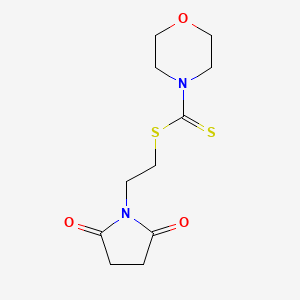
![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)
![dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)
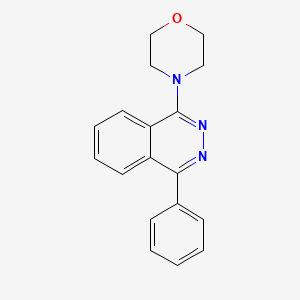
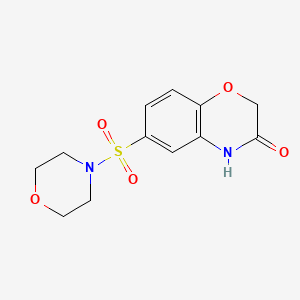
![methyl (3-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5917843.png)
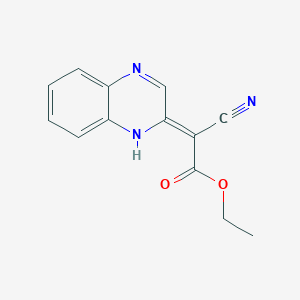
![N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5917854.png)
![methyl 2-{5-bromo-2-[(2-chlorobenzoyl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5917864.png)